- Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure DecahydroquinolinesAdvanced Synthesis & Catalysis, 2010, 352, 357-362,
Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

93-68-5 structure
Nome do Produto:N-(2-methylphenyl)-3-oxobutanamide
N-(2-methylphenyl)-3-oxobutanamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Oxo-N-(o-tolyl)butanamide
- AAOT
- Acetoacet-o-toluidide
- N-(2-Methylphenyl)-3-oxo-butanamide
- 2'-Methylacetoacetanilide
- O-Methyl-N-Acetoacetyl Aniline
- O-Acetoacetotoluidide
- N-ACETOACETYL-O-TOLUIDINE
- 2-Methylacetoacetanilide
- 2'-Methylacetoacetanilide (AAOT)
- 2'-acetoacetoluidide
- 2-ACETOACETOTOLUIDIDE
- 2-acetyl-6-methylacetanilide
- 2'-METHYL-3-PHENYLPROPIOPHENONE
- 2'-Methylacetoacetan
- ACETO ACET O TOLUIDINE
- acetoacetamino-2-methylbenzene
- Acetoacet-O-toludide
- AcetoAcet-O-Toluilide
- acetoacetyl o-methylaniline
- N-(2-methylphenyl)acetoacetamide
- N-(o-tolyl)acetoacetic amide
- O-Acetoacetoluidide
- N-Acetoacetyl-2-methylaniline
- N-(2-Methylphenyl)-3-oxobutanamide
- Acetoacet-o-toluidine
- 2-Acetoacetylaminotoluene
- Butanamide, N-(2-methylphenyl)-3-oxo-
- Acetoacetyl-2-methylanilide
- Acetoaceto-ortho-toluidide
- MCN1GV8J3R
- TVZIWRMELPWPPR-UHFFFAOYSA-N
- DSSTox_CID_6562
- DSSTox_RID_78151
- DSSTox_GSID_26562
- CAS-9
- N-(2-Methylphenyl)-3-oxobutanamide (ACI)
- o-Acetoacetotoluidide (6CI, 7CI, 8CI)
- 2-(Acetoacetylamino)toluene
- 2′-Methylacetoacetanilide
- 3-Oxo-N-o-tolyl-butyramide
- Acetoacetic acid 2-methylanilide
- Acetoacetic acid o-toluidide
- NSC 7655
- o-Methylacetoacetanilide
- Acetoacet -o-Toluilide
- 3-oxo-N-o-tolylbutanamide
- CHEMBL1893178
- W-100233
- NCGC00164200-02
- STK400317
- UNII-MCN1GV8J3R
- AI3-08708
- Q27283887
- MFCD00008782
- N-Acetoacetyl o-toluidide
- o-Acetoacetotoluidide, 98%
- BRN 2099098
- NCGC00256990-01
- NSC-7655
- NCGC00258860-01
- EN300-18263
- 2\\'-Methylacetoacetanilide
- DTXSID3026562
- 93-68-5
- NCGC00164200-01
- SCHEMBL382223
- A1020
- NS00005760
- Z57708665
- DTXCID206562
- F1723-0105
- WLN: 1V1VMR B
- N-(2-Methylphenyl)-3-oxobutanamide #
- 4-12-00-01777 (Beilstein Handbook Reference)
- Tox21_303146
- Tox21_201308
- CCRIS 7750
- Acetoacet-ortho-toluidide
- CAS-93-68-5
- EC 202-267-0
- N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE
- EINECS 202-267-0
- BS-4052
- AKOS000120625
- DB-057420
- NSC7655
- ortho-Acetoacetotoluidide
- N-(2-methylphenyl)-3-oxobutanamide
-
- MDL: MFCD00008782
- Inchi: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
- Chave InChI: TVZIWRMELPWPPR-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)NC1C(C)=CC=CC=1
- BRN: 2099098
Propriedades Computadas
- Massa Exacta: 191.09500
- Massa monoisotópica: 191.094629
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 225
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 8
- XLogP3: 1.3
- Carga de Superfície: 0
- Superfície polar topológica: 46.2
Propriedades Experimentais
- Cor/Forma: White acicular crystals
- Densidade: 1.06
- Ponto de Fusão: 104.0 to 108.0 deg-C
- Ponto de ebulição: 326.97°C (rough estimate)
- Ponto de Flash: 143°C
- Índice de Refracção: 1.5220 (estimate)
- PSA: 46.17000
- LogP: 1.98560
- Solubilidade: Not determined
- FEMA: 3709
N-(2-methylphenyl)-3-oxobutanamide Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P264-P270-P301+P312+P330-P501
- WGK Alemanha:1
- Código da categoria de perigo: R22
- Instrução de Segurança: S36
- RTECS:AK6550000
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Frases de Risco:R22
- Condição de armazenamento:Store at room temperature
N-(2-methylphenyl)-3-oxobutanamide Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-methylphenyl)-3-oxobutanamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047008-1kg |
3-Oxo-N-(o-tolyl)butanamide |
93-68-5 | 95% | 1kg |
¥212.00 | 2024-04-25 | |
Life Chemicals | F1723-0105-0.5g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F1723-0105-1g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007512-500g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 99% | 500g |
¥85 | 2024-05-20 | |
TRC | M220460-1g |
2'-Methylacetoacetanilide |
93-68-5 | 1g |
$ 50.00 | 2022-06-04 | ||
Life Chemicals | F1723-0105-2.5g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
TRC | M220460-5g |
2'-Methylacetoacetanilide |
93-68-5 | 5g |
$ 65.00 | 2022-06-04 | ||
TRC | M220460-10g |
2'-Methylacetoacetanilide |
93-68-5 | 10g |
$ 80.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28160-25g |
3-Oxo-N-(o-tolyl)butanamide |
93-68-5 | 25g |
¥29.0 | 2021-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1020-25g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 98.0%(LC&N) | 25g |
¥80.0 | 2022-06-10 |
N-(2-methylphenyl)-3-oxobutanamide Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine , Cobalt dibromide Solvents: 1,2-Dichloroethane ; 20 h, 115 °C
Referência
- Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formationOrganic Chemistry Frontiers, 2019, 6(12), 2043-2047,
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Referência
- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazolesTetrahedron Letters, 2016, 57(30), 3298-3302,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt
Referência
- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular CyclizationJournal of Organic Chemistry, 2013, 78(11), 5385-5392,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Condições de reacção
1.1 Solvents: Dichloromethane ; 2.5 h, 25 °C
Referência
- Knorr Cyclizations and Distonic SuperelectrophilesJournal of Organic Chemistry, 2007, 72(25), 9761-9764,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Potassium tert-butoxide ; 4.0 min, heated
Referência
- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridinesEuropean Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571,
Synthetic Routes 15
Condições de reacção
1.1 Solvents: Ethanol ; 20 °C
Referência
- Preparation method of bright yellow pigment for printing ink, China, , ,
Synthetic Routes 16
Condições de reacção
1.1 Solvents: Ethanol ; 10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C
Referência
- Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide, China, , ,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: Ethanol , Water
Referência
- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ; 10 - 15 h, 110 °C
Referência
- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamidesEuropean Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 30 min, 170 - 175 °C; 2 h, 170 - 175 °C; overnight, cooled
Referência
- Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dioneChemical Science Review and Letters, 2014, 3(10), 258-265,
N-(2-methylphenyl)-3-oxobutanamide Raw materials
N-(2-methylphenyl)-3-oxobutanamide Preparation Products
N-(2-methylphenyl)-3-oxobutanamide Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:93-68-5)2'-Methylacetoacetanilide
Número da Ordem:1644458
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
N-(2-methylphenyl)-3-oxobutanamide Literatura Relacionada
-
1. Derivatives of acetoacetic acid. Part V. The reaction of diketen with thioureas, amidines, guanidines, and S-substituted thrioureasR. N. Lacey J. Chem. Soc. 1954 839
-
Guanghua Xia,Jingfeng Wang,Shuhong Sun,Yanlei Zhao,Yiming Wang,Zhe Yu,Shanshan Wang,Changhu Xue Food Funct. 2016 7 704
-
Zhongtao Feng,Yixiao Jiang,Huapeng Ruan,Yue Zhao,Gengwen Tan,Li Zhang,Xinping Wang Dalton Trans. 2019 48 14975
-
Markus Domschke,Martin Kraska,Rudolf Feile,Bernd Stühn Soft Matter 2013 9 11503
-
5. Studies of some ternary complexes of copper(II) involving π-bonding ligandsK. Gopalakrishnan,Pabitra K. Bhattacharya J. Chem. Soc. Dalton Trans. 1981 543
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-68-5)2'-Methylacetoacetanilide

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-68-5)2'-Methylacetoacetanilide

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito